molecular formula C21H28BrN5O B2492357 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1396678-57-1

1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Cat. No. B2492357
CAS RN: 1396678-57-1
M. Wt: 446.393
InChI Key: DERNRYXXNUHUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a useful research compound. Its molecular formula is C21H28BrN5O and its molecular weight is 446.393. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

The compound’s structural features make it a potential antifungal agent. Researchers have investigated its efficacy against fungal pathogens, particularly those causing superficial and systemic infections. By disrupting fungal cell membranes or interfering with essential metabolic pathways, this compound could offer a novel approach to combating fungal diseases .

Anticancer Potential

The 1,2,4-triazole derivatives have garnered attention in cancer research. This compound’s unique structure may inhibit cancer cell growth by targeting specific enzymes or receptors involved in cell proliferation. Further studies are needed to assess its cytotoxicity, selectivity, and potential as an anticancer drug candidate .

Antiviral Properties

Given the global impact of viral infections, compounds with antiviral activity are crucial. Researchers have explored the antiviral potential of 1,2,4-triazole derivatives, including this compound. It may interfere with viral replication or entry mechanisms, making it a candidate for further investigation against specific viruses .

Anti-Inflammatory Effects

Inflammation plays a role in various diseases, from autoimmune disorders to cardiovascular conditions. Some 1,2,4-triazole derivatives exhibit anti-inflammatory properties by modulating cytokines, enzymes, or signaling pathways. Investigating this compound’s anti-inflammatory effects could lead to new therapeutic strategies .

Antibacterial Activity

While the compound’s antibacterial potential has not been extensively studied, its structural features suggest it could disrupt bacterial cell walls or essential processes. Researchers may explore its activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Applications

The central nervous system is vulnerable to various insults, including oxidative stress and neurodegenerative diseases. Some 1,2,4-triazole derivatives exhibit neuroprotective effects by reducing oxidative damage or modulating neurotransmitter systems. Investigating this compound’s impact on neuronal health could yield valuable insights .

Metabolic Disorders

Compounds with 1,2,4-triazole scaffolds have shown promise in managing metabolic disorders such as diabetes and obesity. This compound’s potential as an antidiabetic agent or a modulator of lipid metabolism warrants further exploration .

Cardiovascular Applications

Given the prevalence of cardiovascular diseases, compounds that affect blood vessels, platelets, or cardiac function are crucial. While research is limited, this compound’s effects on vascular tone, platelet aggregation, or cardiac contractility could be relevant .

properties

IUPAC Name

2-(2-bromophenyl)-1-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BrN5O/c22-19-9-5-4-6-17(19)14-21(28)26-12-10-25(11-13-26)15-20-24-23-16-27(20)18-7-2-1-3-8-18/h4-6,9,16,18H,1-3,7-8,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERNRYXXNUHUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

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